BW 755C
Overview
Description
Mechanism of Action
Target of Action
BW 755C primarily targets 5-lipoxygenase (5-LO) and cyclooxygenase (COX) . These enzymes play crucial roles in the metabolism of arachidonic acid, a key player in inflammatory responses .
Mode of Action
This compound acts as a dual inhibitor of 5-LO and COX pathways . It inhibits 5-LO with an IC50 of 5 μM, and COX-1 and COX-2 with IC50s of 0.65 and 1.2 μg/mL, respectively . By inhibiting these enzymes, this compound prevents the conversion of arachidonic acid into pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .
Biochemical Pathways
The inhibition of 5-LO and COX by this compound affects the leukotriene and prostaglandin pathways, respectively . These pathways are involved in the production of various bioactive lipids that mediate inflammatory responses. By inhibiting these pathways, this compound can reduce inflammation and potentially alleviate symptoms of diseases characterized by excessive inflammation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting the production of pro-inflammatory mediators through the 5-LO and COX pathways, this compound can decrease inflammation at the cellular level . This can lead to a reduction in the symptoms of diseases characterized by excessive inflammation .
Biochemical Analysis
Biochemical Properties
BW 755C inhibits 5-LO, COX-1, and COX-2 . It may also inhibit other LO pathways in vivo . Through these actions, this compound plays a role in biochemical reactions by interacting with these enzymes and proteins, diminishing inflammation .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role as an inhibitor of the 5-LO and COX pathways . By inhibiting these pathways, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically enzymes in the 5-LO and COX pathways . This leads to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies have shown that it can improve wound healing in scald burn injuries .
Dosage Effects in Animal Models
In animal models, specifically pigs, the systemic administration of this compound (10 mg/kg/die) has been shown to improve wound healing in scald burn injuries .
Metabolic Pathways
This compound is involved in the metabolic pathways of the 5-LO and COX enzymes . It may also interact with other enzymes or cofactors in these pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BW 755C involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazoline ring, followed by reduction to yield the final product .
Industrial Production Methods
the synthesis typically involves standard organic synthesis techniques such as condensation reactions, cyclization, and reduction, which can be scaled up for industrial production .
Chemical Reactions Analysis
Types of Reactions
BW 755C undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: The compound can be reduced to form different reduced species.
Substitution: This compound can undergo substitution reactions, particularly at the trifluoromethyl group
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions can be carried out using nucleophiles under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce different reduced forms of this compound .
Scientific Research Applications
Chemistry: Used as a tool to study the inhibition of lipoxygenase and cyclooxygenase pathways.
Biology: Investigated for its effects on inflammatory processes and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases and conditions such as asthma and arthritis.
Industry: Potential applications in the development of anti-inflammatory drugs and other pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
Indomethacin: A nonsteroidal anti-inflammatory drug that selectively inhibits cyclooxygenase.
Zileuton: A selective 5-lipoxygenase inhibitor used in the treatment of asthma.
Diclofenac: Another nonsteroidal anti-inflammatory drug that inhibits cyclooxygenase
Uniqueness of BW 755C
This compound is unique in that it is a dual inhibitor of both 5-lipoxygenase and cyclooxygenase pathways, whereas many other anti-inflammatory drugs selectively inhibit only one of these pathways. This dual inhibition allows this compound to effectively reduce the production of both leukotrienes and prostaglandins, making it a potentially more comprehensive anti-inflammatory agent .
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3/c11-10(12,13)7-2-1-3-8(6-7)16-5-4-9(14)15-16/h1-3,6H,4-5H2,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXGGWXJNQSFEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(N=C1N)C2=CC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30216213 | |
Record name | 4,5-Dihydro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30216213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66000-40-6 | |
Record name | 4,5-Dihydro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66000-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dihydro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066000406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Dihydro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30216213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dihydro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.028 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-AMINO-1-(3-(TRIFLUOROMETHYL)PHENYL)-2-PYRAZOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V6JF56BXO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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